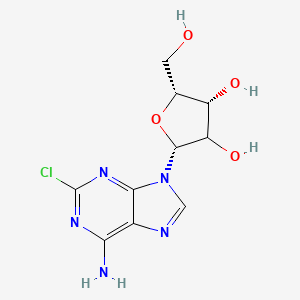
potassium;2-ethoxy-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;2-ethoxy-2-oxoacetate, also known as ethyl potassium oxalate, is a crystalline salt with the chemical formula C4H5KO4. It is a derivative of oxalic acid and is commonly used in organic synthesis as a reagent and catalyst. This compound is known for its stability and solubility in water and alcohol, making it a versatile chemical in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;2-ethoxy-2-oxoacetate can be synthesized through the reaction of diethyl oxalate with potassium hydroxide. The reaction typically involves mixing diethyl oxalate with an aqueous solution of potassium hydroxide, followed by heating to promote the formation of the desired product. The reaction can be represented as follows:
C4H6O4+KOH→C4H5KO4+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature and pH .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;2-ethoxy-2-oxoacetate undergoes various chemical reactions, including:
Decarboxylative Coupling: This reaction involves the removal of a carboxyl group and coupling with aryl or alkenyl halides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in decarboxylative coupling reactions.
Aryl and Alkenyl Halides: Common substrates for coupling reactions.
Phosphine Ligands: Enhance the efficiency of palladium-catalyzed reactions.
Major Products
Aryl and Alkenyl Esters: Formed through decarboxylative coupling reactions.
Substituted Oxalates: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Potassium;2-ethoxy-2-oxoacetate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including esters and ketones.
Catalysis: Acts as a catalyst in esterification and carbonylation reactions.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Materials Science: Utilized in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of potassium;2-ethoxy-2-oxoacetate in decarboxylative coupling reactions involves the formation of a palladium complex with the oxalate. The decarboxylation step is the rate-determining step, where the palladium complex undergoes a transition state with five-coordination. This leads to the formation of the desired ester product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium;2-methoxy-2-oxoacetate: Similar in structure but with a methoxy group instead of an ethoxy group.
Potassium;2-oxo-2-phenylacetate: Contains a phenyl group, leading to different reactivity and applications.
Uniqueness
Potassium;2-ethoxy-2-oxoacetate is unique due to its stability and versatility in various chemical reactions. Its ability to undergo decarboxylative coupling without the need for copper as a support catalyst sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
potassium;2-ethoxy-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQQBNSTHRHEK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2R,3S,6S,7S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B7805043.png)

![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B7805052.png)

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B7805073.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;dihydrochloride](/img/structure/B7805080.png)
![(15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B7805081.png)







